molecular formula C19H18N4O3S2 B2680873 3-(2-methoxyethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223840-94-5

3-(2-methoxyethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2680873
CAS RN: 1223840-94-5
M. Wt: 414.5
InChI Key: BMZOIKKAMLPZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has led to the synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives that have shown significant antimicrobial and antifungal activities. These compounds have been tested against a broad spectrum of gram-positive and gram-negative bacteria as well as several fungal species, demonstrating potent inhibitory effects. The development of these compounds involves intricate synthetic pathways, resulting in molecules with potential as new antimicrobial and antifungal agents. This underscores the importance of structural modification in thienopyrimidinone derivatives for enhancing biological activity (Magoulas et al., 2020).

Synthesis of Heterocyclic Compounds

The compound has also been involved in the synthesis of diverse heterocyclic systems, contributing to the field of medicinal chemistry. These synthetic endeavors aim to create molecules with enhanced biological properties, including antitumor, antiviral, and antioxidant activities. The structural complexity of thienopyrimidinone derivatives allows for the exploration of their potential in various biological applications, providing a foundation for the development of new therapeutic agents (Tichy et al., 2017).

Anticancer Activity

Moreover, there's significant interest in the anticancer potential of thieno[3,2-d]pyrimidine derivatives. Synthesis and characterization of new molecules within this class have led to the identification of compounds with promising anticancer activity against various cancer cell lines. The exploration of these compounds' mechanisms of action, including their interaction with cellular targets and inhibition of cancer cell proliferation, is a key area of research. This highlights the potential of thienopyrimidinone derivatives as scaffolds for developing novel anticancer agents (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

3-(2-methoxyethyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-12-4-3-5-13(10-12)17-21-15(26-22-17)11-28-19-20-14-6-9-27-16(14)18(24)23(19)7-8-25-2/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZOIKKAMLPZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CCOC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

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